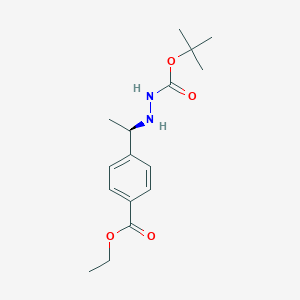
(R)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate is a useful research compound. Its molecular formula is C16H24N2O4 and its molecular weight is 308.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate, with CAS number 870822-90-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₄N₂O₄
- Molecular Weight : 308.37 g/mol
- Purity : Typically ≥ 95%
- Storage Conditions : Sealed in dry conditions at 2-8°C
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₄ |
| Molecular Weight | 308.37 g/mol |
| CAS Number | 870822-90-5 |
| Purity | ≥ 95% |
| Storage Temperature | 2-8°C |
Antibacterial Properties
Research has indicated that hydrazine derivatives, including this compound, exhibit significant antibacterial activity. A study synthesized various hydrazone derivatives and assessed their efficacy against common bacterial strains such as E. coli and S. aureus. The results demonstrated that some derivatives showed potent antibacterial effects, suggesting a potential role for this compound in treating infections caused by resistant strains .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This aligns with the behavior observed in other hydrazine derivatives that target bacterial cell structures .
Cytotoxicity Studies
Cytotoxicity assays using the Artemia salina model have been employed to evaluate the safety profile of this compound. Preliminary findings suggest low toxicity levels at effective antibacterial concentrations, indicating a favorable therapeutic index for further development .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that compounds similar to (R)-tert-butyl derivatives exhibited strong activity against drug-resistant strains, emphasizing their relevance in contemporary pharmacotherapy .
- Chemical Synthesis : The synthesis of this compound involves standard organic reactions, including the use of ethoxycarbonyl phenyl derivatives and hydrazine carboxylic acids, which are well-documented in chemical literature .
- Pharmacological Studies : Investigations into the pharmacodynamics and pharmacokinetics of this compound are ongoing, with early results indicating promising bioavailability and metabolic stability .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against E. coli, S. aureus |
| Cytotoxicity | Low toxicity in preliminary assays |
| Mechanism | Potential inhibition of cell wall synthesis |
Propiedades
IUPAC Name |
ethyl 4-[(1R)-1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-11,17H,6H2,1-5H3,(H,18,20)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMABWHANJGIRER-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)NNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@@H](C)NNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














